4-Chloro-2-(ethylthio)quinazoline CAS 58803-78-4 physicochemical properties
4-Chloro-2-(ethylthio)quinazoline CAS 58803-78-4 physicochemical properties
An In-Depth Technical Whitepaper on 4-Chloro-2-(ethylthio)quinazoline (CAS 58803-78-4)
Executive Summary: A Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the quinazoline core represents a "privileged scaffold," frequently utilized in the development of targeted therapeutics, particularly kinase inhibitors. 4-Chloro-2-(ethylthio)quinazoline (CAS 58803-78-4) serves as a highly versatile, bifunctional building block. Its strategic value lies in its orthogonal reactivity: it possesses two distinct electrophilic centers (C4 and C2) that can be sequentially functionalized under completely different chemical conditions. This whitepaper dissects the physicochemical properties, mechanistic causality, and validated synthetic workflows for utilizing this compound, specifically in the context of Epidermal Growth Factor Receptor (EGFR) inhibitor synthesis.
Physicochemical Profiling
Understanding the baseline physicochemical properties of 4-Chloro-2-(ethylthio)quinazoline is critical for predicting its behavior in solution and optimizing reaction conditions. The presence of the electron-withdrawing chlorine atom and the electron-donating (yet oxidizable) ethylthio group dictates its stability and handling requirements.
| Property | Value / Description |
| Chemical Name | 4-Chloro-2-(ethylthio)quinazoline |
| CAS Registry Number | 58803-78-4 |
| Molecular Formula | C10H9ClN2S |
| Molecular Weight | 224.71 g/mol |
| InChI Key | YXMGMRFURWMKDY-UHFFFAOYSA-N |
| Physical Form | White to off-white solid[1] |
| Storage Conditions | 2-8°C, inert atmosphere (Argon/N2) to prevent hydrolysis[1] |
| Reactivity Profile | Moisture-sensitive; highly electrophilic at C4. |
| GHS Safety | H302 (Harmful if swallowed), H315 (Skin irritation) |
Mechanistic Reactivity & Causality: The Logic of Orthogonal Substitution
The synthetic utility of CAS 58803-78-4 is driven by the differential reactivity of its C4 and C2 positions toward Nucleophilic Aromatic Substitution (SNAr). As a Senior Application Scientist, it is vital to understand why these reactions proceed selectively, rather than merely memorizing the steps.
The C4 Advantage (Kinetic Control): The C4 position is highly electron-deficient. This is caused by the synergistic electron-withdrawing effects of the adjacent imine-like nitrogen (N3) and the C4 chlorine atom[2]. When an amine (e.g., an aniline derivative) is introduced, it attacks C4 to form a stabilized Meisenheimer complex. The reaction is often accelerated in protic solvents or slightly acidic conditions, which protonate N1/N3, thereby increasing the electrophilicity of the quinazoline core via electrophilic solvation[2]. The 2-ethylthio group remains completely inert under these conditions, providing perfect regiocontrol.
The C2 Activation (Thermodynamic Shift): Once the C4 position is functionalized (forming a 4-amino-2-(ethylthio)quinazoline), the C2 position remains unreactive to standard amines due to the poor leaving-group ability of the sulfide. To activate C2, the sulfide must be oxidized to a sulfone (-SO2Et) or sulfoxide (-SOEt). Oxidation inverts the electronic nature of the sulfur moiety from a mild electron donor to a powerful electron-withdrawing group, transforming the sulfone into an excellent leaving group. A subsequent SNAr at C2 can then proceed at elevated temperatures.
Orthogonal functionalization workflow of CAS 58803-78-4 via sequential SNAr and oxidation.
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints that confirm causality and reaction success before proceeding to the next step.
Protocol 1: Regioselective SNAr at C4
Objective: Synthesize a 4-anilino-2-(ethylthio)quinazoline intermediate.
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Preparation: Dissolve 4-Chloro-2-(ethylthio)quinazoline (1.0 eq) in anhydrous isopropanol (iPrOH). Causality: iPrOH is chosen because its protic nature provides electrophilic solvation to the quinazoline nitrogen, lowering the activation energy for the SNAr[2].
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Reagent Addition: Add the target aniline derivative (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as an acid scavenger. It neutralizes the HCl generated during the substitution, preventing the aniline nucleophile from becoming fully protonated and unreactive, while allowing enough transient acidity to activate the quinazoline.
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Execution: Heat the mixture to 80°C for 4-6 hours.
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Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The starting material (high Rf) should disappear, replaced by a highly UV-active spot (lower Rf). Confirm via LC-MS; the mass spectrum must show the exact [M+H]+ corresponding to the displacement of Cl (-35.5 Da) and addition of the aniline.
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Isolation: Cool to room temperature. The product typically precipitates. Filter and wash with cold iPrOH to yield the pure intermediate.
Protocol 2: Oxidation and C2 SNAr
Objective: Convert the C4-substituted intermediate into a 2,4-diaminoquinazoline.
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Oxidation: Dissolve the intermediate from Protocol 1 in anhydrous Dichloromethane (DCM) at 0°C. Add meta-Chloroperoxybenzoic acid (mCPBA) (2.2 eq) portion-wise. Causality: 2.2 equivalents ensure complete over-oxidation from sulfide to sulfone. The 0°C starting temperature controls the exothermic nature of the peroxy-acid reaction, preventing N-oxide formation on the quinazoline core.
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Validation: Stir for 2 hours at room temperature. LC-MS must show a mass shift of +32 Da (addition of two oxygen atoms).
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C2 Substitution: Isolate the sulfone, dissolve in a polar aprotic solvent (e.g., NMP or DMF), add the second amine (e.g., a cyclic aliphatic amine) (3.0 eq), and heat to 120°C (or use microwave irradiation at 150°C for 20 minutes). Causality: The aliphatic amine is a strong nucleophile. The high temperature is required because the C2 position is sterically hindered and electronically less activated than C4.
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Final Validation: Purify via reverse-phase HPLC. NMR validation must show the disappearance of the ethyl signals (quartet at ~3.2 ppm, triplet at ~1.4 ppm), confirming the displacement of the ethylsulfonyl group.
Biological Application Context: EGFR Kinase Inhibition
The 2,4-disubstituted quinazolines derived from CAS 58803-78-4 are foundational to the development of Tyrosine Kinase Inhibitors (TKIs), specifically targeting EGFR mutations in Non-Small Cell Lung Cancer (NSCLC)[3].
The quinazoline core acts as an ATP-competitive inhibitor. The N1 and N3 atoms of the quinazoline ring form critical hydrogen bonds with the hinge region of the kinase domain (e.g., Met793 in EGFR). The C4-aniline group projects into the hydrophobic back pocket, while the C2-substituent (installed via our orthogonal workflow) is directed toward the solvent-exposed channel, allowing for the tuning of pharmacokinetic properties and solubility[3].
Mechanism of action for quinazoline-based EGFR inhibitors blocking downstream tumor signaling.
By mastering the physicochemical properties and orthogonal reactivity of 4-Chloro-2-(ethylthio)quinazoline, medicinal chemists can rapidly generate diverse libraries of highly potent, structurally tuned kinase inhibitors, driving the next generation of targeted oncology therapeutics.
References
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Sánchez, C., et al. "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction". Frontiers in Chemistry, 2018. Available at:[Link]
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Gero, T. W., et al. "Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC". Bioorganic & Medicinal Chemistry Letters, 2022. Available at:[Link]
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Shanghai Rlavie Technology Co., Ltd . "4-Chloro-2-(Ethylthio)Quinazoline | CAS 58803-78-4 Chemical Properties". Rlavie Tech. Available at:[Link]
Sources
- 1. 4-Chloro-2-(Ethylthio)Quinazoline|CAS 58803-78-4 [rlavie.com]
- 2. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

